2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-amine
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Overview
Description
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-amine is a heterocyclic compound with a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol . This compound features a cyclopenta[b]pyridine core, which is a bicyclic structure consisting of a cyclopentane ring fused to a pyridine ring. The presence of an ethanamine group attached to the 7-position of the cyclopenta[b]pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . Another approach includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water . These methods provide high yields and excellent chemoselectivity, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-amine involves its interaction with various molecular targets and pathways. For instance, its derivatives can act as antagonists of calcium channels, thereby affecting calcium ion flow and cellular signaling . Additionally, the compound’s ability to inhibit protein kinase FGFR1 suggests its involvement in regulating cell growth and differentiation pathways .
Comparison with Similar Compounds
2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-amine can be compared with other similar compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds share the same bicyclic core structure and exhibit similar biological activities.
Substituted 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines: These compounds are formed through substitution reactions and have comparable chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1533173-75-9 |
---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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